9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound that features a piperidine moiety, a tetrahydropyrimido[2,1-f]purine core, and a dimethoxyphenyl group
Preparation Methods
The synthesis of 9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the piperidine moiety: This can be achieved through the reaction of 4-chloronitrobenzene with piperidine, followed by oxidation to form the corresponding lactam.
Construction of the tetrahydropyrimido[2,1-f]purine core: This involves cyclization reactions under controlled conditions.
Attachment of the dimethoxyphenyl group: This step usually involves electrophilic aromatic substitution reactions.
Industrial production methods often optimize these steps to ensure high yield and purity, utilizing techniques such as recrystallization and chromatography for purification .
Chemical Reactions Analysis
9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The piperidine moiety can be oxidized to form lactams.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common reagents used in these reactions include sodium chlorite for oxidation and various reducing agents for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its pharmacophoric features.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety plays a crucial role in binding to these targets, leading to the modulation of biological pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives and tetrahydropyrimido[2,1-f]purine analogs. Some examples are:
Bilastine: A piperidine derivative used as an antihistamine.
Apixaban: A tetrahydropyrimido[2,1-f]purine derivative used as an anticoagulant.
Compared to these compounds, 9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and potential pharmacophoric features, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C24H32N6O4 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H32N6O4/c1-26-21-20(22(31)30(24(26)32)15-14-27-10-5-4-6-11-27)29-13-7-12-28(23(29)25-21)18-9-8-17(33-2)16-19(18)34-3/h8-9,16H,4-7,10-15H2,1-3H3 |
InChI Key |
LZKAXBTVVWCNCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCCN(C4=N2)C5=C(C=C(C=C5)OC)OC |
Origin of Product |
United States |
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